molecular formula C22H20N2O3 B2441500 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide CAS No. 946265-80-1

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide

Cat. No. B2441500
CAS RN: 946265-80-1
M. Wt: 360.413
InChI Key: SDCDNRWGVAPPEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

A related compound, 1-(2-Furoyl)piperazine bearing benzamides, has been synthesized and evaluated for enzyme inhibition and hemolytic activity . The synthesis involved the reaction of 4-(chloromethyl)benzoyl chloride and 3-(chloromethyl)benzoyl chloride with benzyl amine and cyclohexyl amine, respectively, in an aqueous medium at pH 9 – 10 maintained by aqueous sodium carbonate . The resulting benzamides were then refluxed with 1-(2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire the target compounds .


Molecular Structure Analysis

The molecular structure of related compounds, 2-furoyl chloride and 3-furoyl chloride, has been studied using the B3LYP method with the 6-311++G(d,p) basis set . The study included analysis of the conformational stability and vibrational wave numbers for the rotational isomers of these compounds .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

An efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides has been reported, showcasing the potential of utilizing directing/oxidizing groups in selective formation of complex organic molecules, including tetrahydroisoquinolinone products (Rakshit et al., 2011). This research highlights the versatility and efficiency of catalytic systems in organic synthesis, particularly in forming valuable chemical structures through mild and practical processes.

Bioreductive Activation for Drug Release

Research on 5-substituted isoquinolin-1-ones indicates the potential of using nitrofuranylmethyl derivatives as pro-drugs, where biomimetic reduction triggers the release of therapeutic drugs in hypoxic solid tumors (Berry et al., 1997). This approach suggests a method for targeted drug delivery, exploiting the unique conditions within tumor microenvironments to enhance the efficacy of anticancer treatments.

Development of Novel Probes and Markers

Studies have introduced novel sigma-2 receptor probes, such as N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide, for in vitro applications. These compounds exhibit high affinity for sigma-2 receptors, offering tools for the study of receptor distribution and function in various biological contexts (Xu et al., 2005).

Imaging Tumor Proliferation

The first study in humans to evaluate the safety and dosimetry of a cellular proliferative marker, specifically designed for PET imaging of tumor proliferation, showed promising results. The marker's uptake correlated significantly with the Ki-67 proliferation index in various cancers, suggesting its utility in evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).

Electrospray Mass Spectrometry in Analytical Chemistry

Research on electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus has demonstrated the utility of various derivatives, including those related to N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide, in analytical applications. The study provided insights into the behavior of these derivatives under mass spectrometry, enhancing the understanding of biomolecular analysis (Harvey, 2000).

Safety and Hazards

While specific safety and hazard information for “N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide” is not available, related compounds such as 1-(2-Furoyl)piperazine have been noted to cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-15-6-8-17(9-7-15)21(25)23-18-11-10-16-4-2-12-24(19(16)14-18)22(26)20-5-3-13-27-20/h3,5-11,13-14H,2,4,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCDNRWGVAPPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide

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